![molecular formula C47H83N3O+2 B14271531 1-[3-(Dihexadecylamino)-3-oxopropyl]-1'-ethyl-4,4'-bipyridin-1-ium CAS No. 128480-87-5](/img/structure/B14271531.png)
1-[3-(Dihexadecylamino)-3-oxopropyl]-1'-ethyl-4,4'-bipyridin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Dihexadecylamino)-3-oxopropyl]-1’-ethyl-4,4’-bipyridin-1-ium is a chemical compound known for its unique structure and properties.
Preparation Methods
The synthesis of 1-[3-(Dihexadecylamino)-3-oxopropyl]-1’-ethyl-4,4’-bipyridin-1-ium typically involves a multi-step processThe reaction conditions usually require specific catalysts and solvents to ensure the desired product yield . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
1-[3-(Dihexadecylamino)-3-oxopropyl]-1’-ethyl-4,4’-bipyridin-1-ium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, often using reagents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[3-(Dihexadecylamino)-3-oxopropyl]-1’-ethyl-4,4’-bipyridin-1-ium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 1-[3-(Dihexadecylamino)-3-oxopropyl]-1’-ethyl-4,4’-bipyridin-1-ium involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
1-[3-(Dihexadecylamino)-3-oxopropyl]-1’-ethyl-4,4’-bipyridin-1-ium can be compared with other bipyridinium derivatives, such as:
1,1’-Dimethyl-4,4’-bipyridinium (Paraquat): Known for its herbicidal properties.
1,1’-Diethyl-4,4’-bipyridinium (Diquat): Another herbicide with similar properties to paraquat.
The uniqueness of 1-[3-(Dihexadecylamino)-3-oxopropyl]-1’-ethyl-4,4’-bipyridin-1-ium lies in its specific functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
128480-87-5 |
|---|---|
Molecular Formula |
C47H83N3O+2 |
Molecular Weight |
706.2 g/mol |
IUPAC Name |
3-[4-(1-ethylpyridin-1-ium-4-yl)pyridin-1-ium-1-yl]-N,N-dihexadecylpropanamide |
InChI |
InChI=1S/C47H83N3O/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31-38-50(39-32-30-28-26-24-22-20-18-16-14-12-10-8-5-2)47(51)37-44-49-42-35-46(36-43-49)45-33-40-48(6-3)41-34-45/h33-36,40-43H,4-32,37-39,44H2,1-3H3/q+2 |
InChI Key |
UZQCTOBHYJPQIO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCC)C(=O)CC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



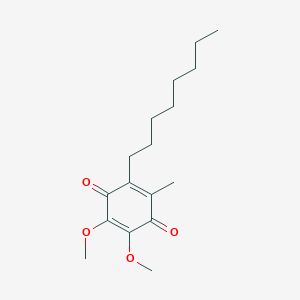
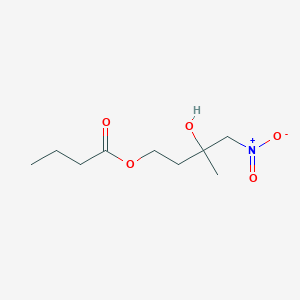
![2,4(1H,3H)-Pyrimidinedione, 1-[1-(2-propenyl)-3-butenyl]-](/img/structure/B14271486.png)

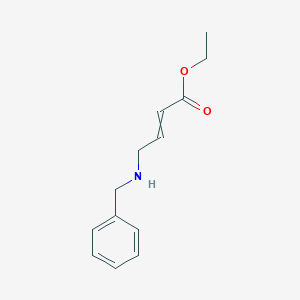
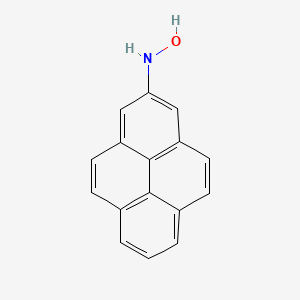
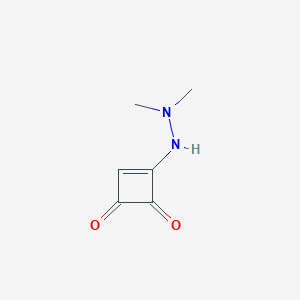
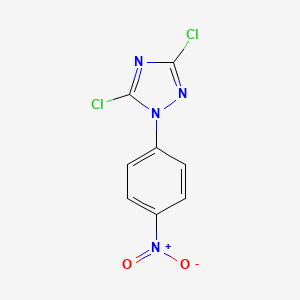
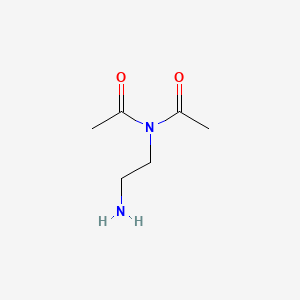
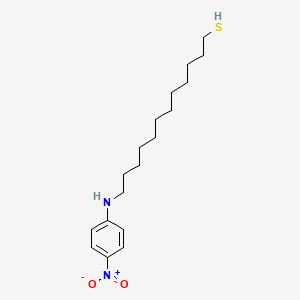
![2,6-Di-tert-butyl-4-{[(pyridin-2-yl)amino]methyl}phenol](/img/structure/B14271536.png)
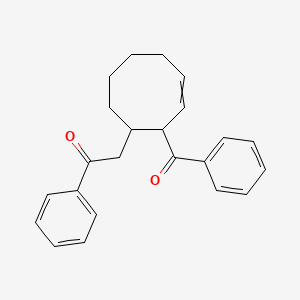
![9,9-Dimethyl-8-oxo-1,4-dioxaspiro[4.5]dec-6-ene-7-carbaldehyde](/img/structure/B14271544.png)
